Methyl 3-hydroxy-3-phenylcyclobutane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-hydroxy-3-phenylcyclobutane-1-carboxylate: is a chemical compound with the molecular formula C12H14O3 and a molecular weight of 206.24 g/mol . It is characterized by a cyclobutane ring substituted with a hydroxyl group and a phenyl group, along with a carboxylate ester group.
Synthetic Routes and Reaction Conditions:
Hydroxylation of Cyclobutane Derivatives: One common synthetic route involves the hydroxylation of cyclobutane derivatives using oxidizing agents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Phenyl Group Introduction: The phenyl group can be introduced through a Friedel-Crafts alkylation reaction using benzene and an appropriate catalyst like aluminum chloride (AlCl3).
Esterification: The final step involves esterification of the carboxylic acid group using methanol in the presence of an acid catalyst such as sulfuric acid (H2SO4).
Industrial Production Methods: Industrial production typically involves large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or aldehyde.
Substitution: Substitution reactions, such as nucleophilic substitution, can occur at the ester group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Sodium hydroxide (NaOH), hydrochloric acid (HCl).
Major Products Formed:
Oxidation: Cyclobutane-1,3-dione, phenyl cyclobutanecarboxylic acid.
Reduction: Cyclobutane-1,3-diol, phenyl cyclobutanecarboxylic alcohol.
Substitution: Sodium phenyl cyclobutanecarboxylate, phenyl cyclobutanecarboxylic chloride.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a building block in the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands. Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical applications, such as anti-inflammatory and anticancer treatments. Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Methyl 3-hydroxy-1-phenylcyclobutane-1-carboxylate: Similar structure but different positioning of the hydroxyl group.
Methyl 3-phenylcyclobutane-1-carboxylate: Lacks the hydroxyl group.
Methyl 3-hydroxy-3-phenylcyclohexane-1-carboxylate: Similar but with a cyclohexane ring instead of cyclobutane.
Uniqueness: Methyl 3-hydroxy-3-phenylcyclobutane-1-carboxylate is unique due to its specific structural features, which influence its reactivity and biological activity. Its compact structure and functional groups make it a versatile intermediate in various chemical reactions.
Properties
IUPAC Name |
methyl 3-hydroxy-3-phenylcyclobutane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-15-11(13)9-7-12(14,8-9)10-5-3-2-4-6-10/h2-6,9,14H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIOCOUPGHASQHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C1)(C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20697476 |
Source
|
Record name | Methyl 3-hydroxy-3-phenylcyclobutane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20697476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69584-45-8 |
Source
|
Record name | Methyl 3-hydroxy-3-phenylcyclobutane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20697476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.